N,N,5-Trimethyl[1,1'-biphenyl]-2-amine
Description
Properties
CAS No. |
63113-41-7 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N,N,4-trimethyl-2-phenylaniline |
InChI |
InChI=1S/C15H17N/c1-12-9-10-15(16(2)3)14(11-12)13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI Key |
YFZXOTNOEHYKAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,5-Trimethyl[1,1’-biphenyl]-2-amine typically involves the diazotisation of aniline derivatives followed by a coupling reaction with benzene derivatives. One practical method involves the use of isopropyl nitrite as the diazotising reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid. The diazotised aniline derivative is then coupled with a benzene derivative in the presence of copper chloride (CuCl) as a catalyst at room temperature .
Industrial Production Methods: Industrial production of biphenyl compounds, including N,N,5-Trimethyl[1,1’-biphenyl]-2-amine, often employs catalytic coupling reactions such as the Ullmann reaction, Kharasch reaction, Negishi reaction, Stille reaction, and Suzuki reaction. These methods are chosen for their efficiency and ability to produce biphenyl compounds in good yields .
Chemical Reactions Analysis
Types of Reactions: N,N,5-Trimethyl[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted biphenyl derivatives.
Scientific Research Applications
N,N,5-Trimethyl[1,1’-biphenyl]-2-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,5-Trimethyl[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit protein arginine N-methyltransferase (PRMT7), leading to changes in histone methylation and gene expression .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared to structurally related biphenylamine derivatives, focusing on substituent effects, synthesis methods, and physicochemical properties.
Substituent Position and Electronic Effects
Key Observations :
- Electron-Donating vs.
- Steric Effects: The dimethylamino group introduces steric hindrance, which may reduce reactivity in coupling reactions compared to unsubstituted analogs like S1o .
Key Observations :
Physicochemical and Application-Based Differences
Table: Comparative Properties
Key Insights :
- Medicinal Chemistry : Methoxy derivatives (e.g., S1n) are precursors to bioactive acetamides, while the target compound’s methyl groups may offer metabolic stability .
- Catalysis: Phosphine ligands (e.g., DavePhos) excel in metal coordination, whereas the target compound’s dimethylamino group may serve as a directing group in C–H activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
